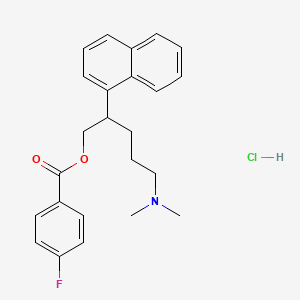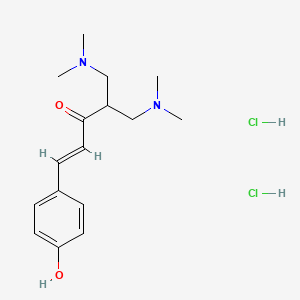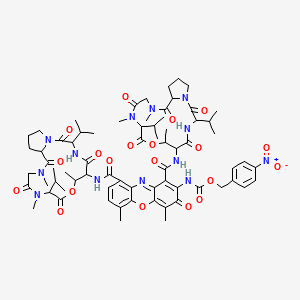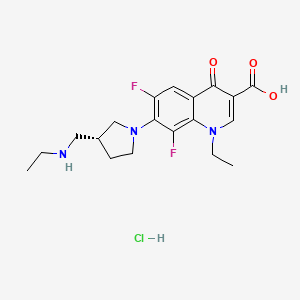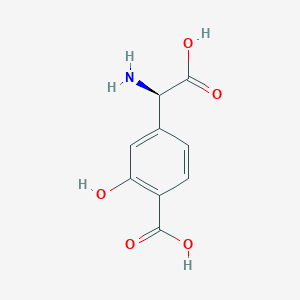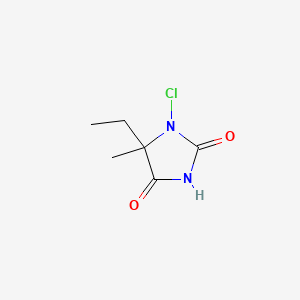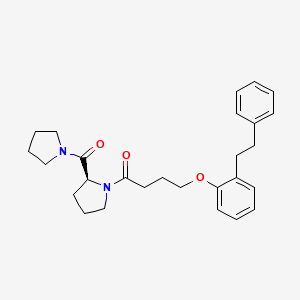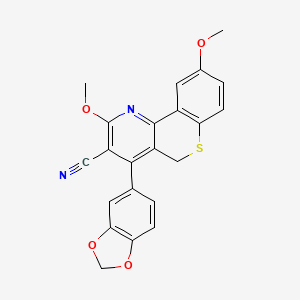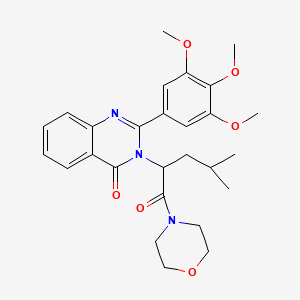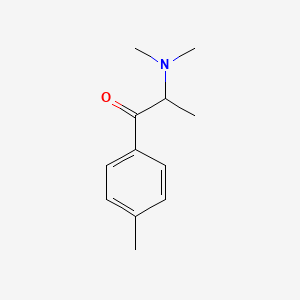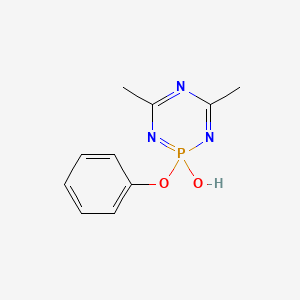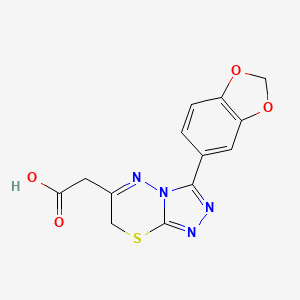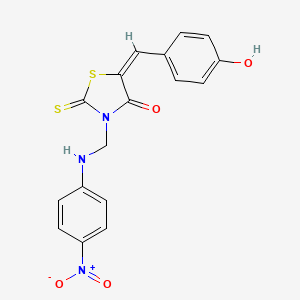
5-((4-Hydroxyphenyl)methylene)-3-(((4-nitrophenyl)amino)methyl)-2-thioxo-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Hydroxyphenyl)methylene)-3-(((4-nitrophenyl)amino)methyl)-2-thioxo-4-thiazolidinone is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyphenyl group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Hydroxyphenyl)methylene)-3-(((4-nitrophenyl)amino)methyl)-2-thioxo-4-thiazolidinone typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 4-nitrobenzylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-Hydroxyphenyl)methylene)-3-(((4-nitrophenyl)amino)methyl)-2-thioxo-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Applications De Recherche Scientifique
5-((4-Hydroxyphenyl)methylene)-3-(((4-nitrophenyl)amino)methyl)-2-thioxo-4-thiazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-((4-Hydroxyphenyl)methylene)-3-(((4-nitrophenyl)amino)methyl)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets. The hydroxyphenyl and nitrophenyl groups can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The thiazolidinone ring can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure but differ in their substituents.
Phenylmethylene derivatives: Compounds with similar phenylmethylene groups but different core structures.
Nitrophenyl derivatives: Compounds with nitrophenyl groups but different overall structures.
Uniqueness
5-((4-Hydroxyphenyl)methylene)-3-(((4-nitrophenyl)amino)methyl)-2-thioxo-4-thiazolidinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
89752-48-7 |
|---|---|
Formule moléculaire |
C17H13N3O4S2 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(5E)-5-[(4-hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13N3O4S2/c21-14-7-1-11(2-8-14)9-15-16(22)19(17(25)26-15)10-18-12-3-5-13(6-4-12)20(23)24/h1-9,18,21H,10H2/b15-9+ |
Clé InChI |
UARWQLKYQVTUQD-OQLLNIDSSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


